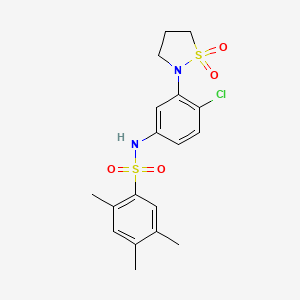

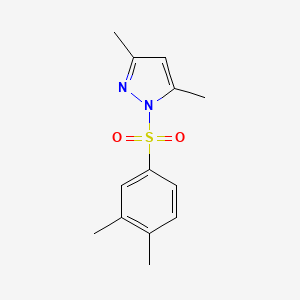

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

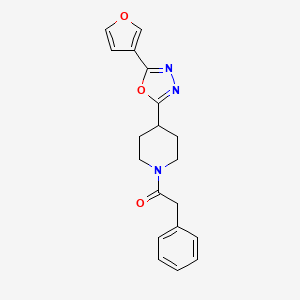

This compound is a sulfonamide, which is a functional group that is typically found in various pharmaceutical drugs123. The presence of the isothiazolidine dioxides group suggests that this compound might have some interesting chemical properties123.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate phenyl sulfonamide with a 4-chloro-3-isothiazolidine dioxide456. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis456.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a sulfonamide group and a 4-chloro-3-isothiazolidine dioxide781. The exact structure would depend on the positions of these substituents on the phenyl ring781.

Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this functional group, such as hydrolysis or reactions with bases9410. The isothiazolidine dioxide group might also participate in various reactions9410.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a relatively high molecular weight and the presence of polar functional groups, which could affect its solubility and stability842.Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Potential Therapeutic Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide and its derivatives have been studied for their ability to inhibit specific enzymes and for their potential applications in treating diseases:

COX-2 Inhibition for Rheumatoid Arthritis, Osteoarthritis, and Acute Pain

Derivatives of this compound, particularly 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been evaluated for their selectivity and potency as COX-2 inhibitors, showing promising results for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Antimycobacterial Activity

Novel thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (M. Ghorab et al., 2017).

Antioxidant and Corrosion Inhibitors for Lubricating Oils

Certain derivatives have been evaluated for their antioxidant activity, showcasing their utility as additives in lubricating oils, which could have implications for the petroleum industry (O. M. Habib et al., 2014).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Research has shown that primary sulfonamide groups in certain derivatives facilitate the synthesis of polycyclic compounds with strong inhibition against human carbonic anhydrases, important for therapeutic applications targeting conditions like glaucoma, epilepsy, and cancer (A. Sapegin et al., 2018).

Structural and Synthetic Studies

Additionally, studies focusing on the structural features and synthetic methods of related compounds provide insights into the versatility and potential applications of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide:

- Structural Studies and Synthesis Methods: Investigations into the synthesis and structural characteristics of related sulfonamide compounds highlight the chemical diversity and potential for creating novel molecules with tailored properties for specific applications (A. Nikonov et al., 2019).

Safety And Hazards

Without specific safety data, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment12813.

Zukünftige Richtungen

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a pharmaceutical drug11813.

Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data and studies would be needed.

Eigenschaften

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S2/c1-12-9-14(3)18(10-13(12)2)27(24,25)20-15-5-6-16(19)17(11-15)21-7-4-8-26(21,22)23/h5-6,9-11,20H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZPJLJBUNPUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)

![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)